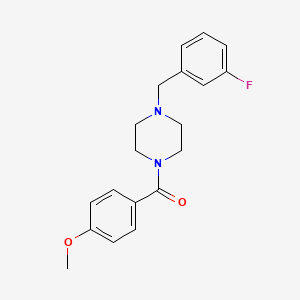
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as CDMB or 5-Chloro-2-methoxy-N-(3,4-diethoxyphenyl)benzamide. It has garnered significant attention in the scientific community due to its potential applications in various fields. Additionally, this paper will also list future directions for further research on this chemical compound.
Wirkmechanismus
The exact mechanism of action of CDMB is not yet fully understood. However, studies have shown that CDMB inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CDMB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. Additionally, CDMB has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CDMB has been shown to have various biochemical and physiological effects. Studies have shown that CDMB can induce apoptosis (programmed cell death) in cancer cells. Additionally, CDMB has also been shown to inhibit the growth and proliferation of cancer cells. Other studies have shown that CDMB can reduce inflammation and oxidative stress in cells. Furthermore, CDMB has also been shown to have neuroprotective effects, which may make it a potential treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CDMB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. Additionally, CDMB has been extensively studied, and its properties and effects are well-documented. However, there are also some limitations to using CDMB in lab experiments. For example, the exact mechanism of action of CDMB is not yet fully understood, which may limit its potential applications. Additionally, further research is needed to determine the optimal dosage and administration method for CDMB.
Zukünftige Richtungen
There are several future directions for research on CDMB. One area of research is to further investigate its potential use in cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration method for CDMB. Other areas of research include the use of CDMB as a potential treatment for neurological disorders and as an anti-inflammatory agent. Furthermore, researchers can also explore the potential use of CDMB in treating bacterial infections and other diseases. Overall, CDMB has significant potential for various applications, and further research is needed to fully understand its properties and effects.
Synthesemethoden
The synthesis of CDMB involves the reaction of 5-chloro-2-methoxyaniline with 3,4-diethoxybenzoyl chloride in the presence of a base catalyst. The reaction takes place at room temperature and yields CDMB as a white solid with a purity of over 95%. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers interested in studying this compound.
Wissenschaftliche Forschungsanwendungen
CDMB has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that CDMB has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, CDMB has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Other areas of research include the use of CDMB as a potential anti-inflammatory agent and as a treatment for bacterial infections.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-16-8-6-12(10-17(16)24-5-2)18(21)20-14-11-13(19)7-9-15(14)22-3/h6-11H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAERGQQZAWSJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3,4-diethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)
![2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5760312.png)





![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)


![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
